4-(1-Methylpiperidin-4-yl)aniline

MERTK inhibition Anticancer agents Kinase SAR

4-(1-Methylpiperidin-4-yl)aniline (CAS 454482-12-3) is a substituted piperidine-aniline hybrid building block with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol. It is commercially available with a standard purity of ≥95% (validated by NMR and HPLC) and possesses computed physicochemical descriptors including an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 29.3 Ų, and a single hydrogen bond donor count, which are critical for determining its suitability in fragment-based drug design and lead optimization campaigns.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 454482-12-3
Cat. No. B1322011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylpiperidin-4-yl)aniline
CAS454482-12-3
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9,13H2,1H3
InChIKeyBNYVBWBKNDWCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylpiperidin-4-yl)aniline (CAS 454482-12-3) Procurement Guide: Key Specifications, Purity, and Analytical Standards


4-(1-Methylpiperidin-4-yl)aniline (CAS 454482-12-3) is a substituted piperidine-aniline hybrid building block with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol [1]. It is commercially available with a standard purity of ≥95% (validated by NMR and HPLC) and possesses computed physicochemical descriptors including an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 29.3 Ų, and a single hydrogen bond donor count, which are critical for determining its suitability in fragment-based drug design and lead optimization campaigns .

Why 4-(1-Methylpiperidin-4-yl)aniline (CAS 454482-12-3) Cannot Be Directly Substituted by Unmethylated or Ether-Linked Piperidine-Aniline Analogs


Direct generic substitution of 4-(1-Methylpiperidin-4-yl)aniline with close structural analogs such as 4-(piperidin-4-yl)aniline (CAS 2359-60-6) or 4-((1-methylpiperidin-4-yl)oxy)aniline (CAS 358789-72-7) is scientifically invalid due to divergent structure-activity relationship (SAR) outcomes and physicochemical properties. The N-methyl group on the piperidine ring in the target compound is a critical determinant of kinase binding affinity and selectivity , while the direct C-C linkage between the piperidine and aniline rings, as opposed to an ether linker, fundamentally alters the scaffold's conformational flexibility, metabolic stability, and electronic distribution [1]. These distinctions necessitate precise procurement of the exact CAS number to ensure reproducible biological activity and synthetic fidelity in drug discovery programs.

4-(1-Methylpiperidin-4-yl)aniline (454482-12-3) Quantitative Differentiation Evidence: Comparative SAR and Binding Data vs. Structural Analogs


Direct Comparison of MERTK Kinase Inhibition: 4-(1-Methylpiperidin-4-yl)aniline-Based Hybrids vs. Parent Scaffolds

In a 2024 hybrid drug design study, a novel lead compound (IK5) incorporating the 1-(methylpiperidin-4-yl)aniline pharmacophore demonstrated potent MERTK inhibition with an IC₅₀ value of 0.36 μM against the A549 lung cancer cell line [1]. This activity is significantly enhanced compared to the parent pyrrolo[2,1-f][1,2,4]triazine scaffold alone, and crucially, the 1-(methylpiperidin-4-yl)aniline moiety was identified as an essential component for achieving this low-micromolar potency [1].

MERTK inhibition Anticancer agents Kinase SAR

PIM-1 Kinase Inhibition: Documented Selectivity of 4-(1-Methylpiperidin-4-yl)aniline Against Leukemia Cells

4-(1-Methylpiperidin-4-yl)aniline (designated 4MPaA) has been explicitly identified as a small-molecule inhibitor of PIM-1 kinase, a target associated with chronic myeloid leukemia (CML) . In vitro studies demonstrate that 4MPaA inhibits the proliferation of human CML cells and reduces their viability . A key differentiation point is its reported selectivity: 4MPaA inhibits the growth of murine leukemia cells over human cells in vitro, a nuanced activity profile not established for the unmethylated 4-(piperidin-4-yl)aniline analog in the context of PIM-1 inhibition .

PIM-1 kinase Chronic myeloid leukemia Selective cytotoxicity

Physicochemical Differentiation for Fragment-Based Drug Design: Computed LogP, TPSA, and H-Bond Donor Count

Computed physicochemical properties provide a clear basis for differentiating 4-(1-Methylpiperidin-4-yl)aniline from its ether-linked analog 4-((1-methylpiperidin-4-yl)oxy)aniline (CAS 358789-72-7). The target compound has a computed XLogP3-AA of 1.8, a TPSA of 29.3 Ų, and 1 hydrogen bond donor [1]. In contrast, the ether-linked analog, with an additional oxygen atom, would have a lower LogP and higher TPSA, potentially reducing membrane permeability and altering its fragment-like properties . These differences are non-trivial in fragment-based screening and lead optimization.

Fragment-based drug design Physicochemical properties Lead-likeness

Kinase Binding Selectivity Profile: High Discrimination in a Panel of Kinase Assays

Binding data from a patent kinase panel reveals a stark selectivity profile for a compound derived from the 4-(1-methylpiperidin-4-yl)aniline scaffold. The compound exhibited high-affinity binding (Kd < 10 nM) for Mixed Lineage Kinase Domain-Like Protein (MLKL), but showed negligible affinity (Kd > 30,000 nM) for RIPK3 and RIPK1, two closely related kinases [1]. This >3,000-fold selectivity window is a critical differentiator for scientific users aiming to minimize off-target effects.

Kinase selectivity BindingDB Off-target profiling

Validated Research Applications for 4-(1-Methylpiperidin-4-yl)aniline (454482-12-3) Based on Comparative Evidence


MERTK Inhibitor Lead Optimization and Hybrid Drug Design

Based on the direct evidence of a 0.36 μM MERTK inhibitor (IK5) built from this aniline pharmacophore, research groups focused on MERTK-driven cancers (e.g., non-small cell lung cancer) should procure 4-(1-Methylpiperidin-4-yl)aniline to explore and expand this specific chemotype. The documented sub-micromolar activity provides a validated starting point for SAR campaigns, offering a clear advantage over using the parent pyrrolo[2,1-f][1,2,4]triazine scaffold alone [1].

PIM-1 Kinase Inhibitor Development for Hematologic Malignancies

Medicinal chemistry programs targeting PIM-1 kinase in chronic myeloid leukemia (CML) should utilize 4-(1-Methylpiperidin-4-yl)aniline as a privileged fragment. The compound's demonstrated ability to inhibit CML cell proliferation and its unique species-selectivity profile (murine vs. human) are critical differentiators that make this specific building block a rational choice over the unmethylated analog for initial hit expansion.

Fragment-Based Drug Discovery (FBDD) Library Construction

For research groups building focused fragment libraries for general kinase inhibitor screening, 4-(1-Methylpiperidin-4-yl)aniline is a superior choice over its more polar ether-linked analog. Its computed XLogP3-AA of 1.8 and TPSA of 29.3 Ų [2] are well within the 'Rule of Three' guidelines for fragment-like properties, ensuring adequate membrane permeability and favorable physicochemical characteristics for initial fragment hits.

MLKL-Selective Probe and Assay Development

Investigators studying necroptosis signaling pathways should select this scaffold for developing MLKL-selective chemical probes. The documented >3,000-fold binding selectivity for MLKL over the related kinases RIPK1 and RIPK3 [3] provides a strong foundation for designing tool compounds with minimal off-target activity, a critical requirement for target validation studies.

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